Oxeclosporin

Description

Oxeclosporin has emerged from a lineage of well-characterized immunomodulators, drawing continued interest for its potential therapeutic applications. Its journey from a novel derivative to a subject of clinical investigation highlights the ongoing efforts to refine immunosuppressive therapies.

The development of this compound can be traced back to the research initiatives of Sandoz Pharma (now part of Novartis). nih.gov Initially known by the research code SDZ IMM 125, it was developed as a derivative of the widely-used immunosuppressant, Cyclosporin (B1163) A. nih.govgoogle.com A significant early publication in 1992 by Hiestand and colleagues from Sandoz Pharma detailed the initial in vitro and in vivo pharmacological effects of SDZ IMM 125, laying the groundwork for future studies. nih.gov This early research distinguished this compound as a promising new cyclosporin derivative. oup.com The compound was later also referred to as tigderimus.

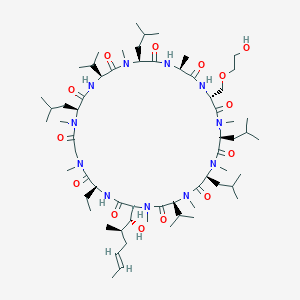

The World Health Organization assigned the International Nonproprietary Name (INN) this compound, placing it within the "-closporin" stem of cyclosporine derivatives. Its full chemical name is 2-[O-(2-hydroxyethyl)-D-serine]-cyclosporin A. nih.gov

This compound is classified as an immunomodulator, more specifically, an immunosuppressive agent. nih.gov Its significance lies in its structural relationship to Cyclosporin A, a potent and widely studied immunosuppressant. nih.gov Like Cyclosporin A, this compound's primary mechanism of action is the inhibition of T-lymphocyte activation. nih.govnih.gov

This inhibition is achieved through a cascade of intracellular events. While the specific molecular interactions of this compound are a subject of detailed study, the mechanism of cyclosporins, in general, involves binding to an intracellular protein called cyclophilin. nih.gov This complex then inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase. The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a transcription factor. Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes for several cytokines, most notably interleukin-2 (B1167480) (IL-2). nih.govnih.gov IL-2 is a crucial cytokine for the proliferation and differentiation of T-cells, and its suppression is a cornerstone of the immunosuppressive effect of cyclosporins.

The selective action on T-cell activation without causing myelosuppression (suppression of the bone marrow) is a significant characteristic of this class of immunomodulators. nih.gov

Academic research on this compound has progressed from preclinical animal models to clinical trials in humans, exploring its therapeutic potential across a range of conditions driven by an overactive immune response.

Preclinical research has demonstrated the efficacy of this compound (as SDZ IMM 125) in various animal models of autoimmune diseases. nih.gov These include experimental autoimmune encephalomyelitis (a model for multiple sclerosis), experimental arthritis, and uveitis. nih.govnih.gov Studies in these models have been crucial in establishing the compound's immunosuppressive activity in vivo. Furthermore, its effects on graft survival in heart transplantation models and in graft-versus-host reactions have been investigated. nih.gov

Clinical research has focused on translating these preclinical findings into therapeutic applications for human diseases. This compound has been studied in clinical trials for patients with severe psoriasis, a chronic autoimmune skin condition. oup.com Research has also been conducted into its potential for treating rheumatoid arthritis and preventing transplant rejection. While some of these clinical development programs were discontinued, the research provided valuable insights into the compound's activity in humans. There have also been mentions of its investigation for the treatment of asthma.

The following table summarizes the key research areas for this compound:

| Research Area | Focus of Investigation | Key Findings |

| Autoimmune Diseases | Efficacy in animal models of multiple sclerosis (experimental autoimmune encephalomyelitis), arthritis, and uveitis. nih.govnih.govnih.gov | Demonstrated immunosuppressive activity and prevention or amelioration of disease in preclinical models. nih.gov |

| Psoriasis | Clinical trials to evaluate safety and efficacy in patients with severe psoriasis. oup.com | Showed a dose-dependent effect in clearing psoriatic lesions. oup.com |

| Transplantation | Investigated for prevention of organ transplant rejection and graft-versus-host disease. nih.gov | Preclinical studies showed prolonged graft survival. nih.gov |

| Rheumatoid Arthritis | Explored as a potential treatment for rheumatoid arthritis. | Investigated in clinical settings, though development was discontinued. |

Structure

2D Structure

Properties

IUPAC Name |

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-12-(2-hydroxyethoxymethyl)-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,15,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H115N11O14/c1-24-26-27-42(15)54(78)53-58(82)66-44(25-2)59(83)69(17)34-50(77)70(18)46(30-36(3)4)57(81)68-51(40(11)12)63(87)71(19)47(31-37(5)6)56(80)65-43(16)55(79)67-45(35-89-29-28-76)60(84)72(20)48(32-38(7)8)61(85)73(21)49(33-39(9)10)62(86)74(22)52(41(13)14)64(88)75(53)23/h24,26,36-49,51-54,76,78H,25,27-35H2,1-23H3,(H,65,80)(H,66,82)(H,67,79)(H,68,81)/b26-24+/t42-,43+,44+,45-,46+,47+,48+,49+,51+,52+,53+,54-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDDMPMZGYEESG-VNHFGJPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)COCCO)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)COCCO)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H115N11O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873121 | |

| Record name | SDZ-IMM 125 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1262.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135548-15-1 | |

| Record name | Oxeclosporin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135548151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SDZ-IMM 125 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXECLOSPORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7988D03JM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications Research of Oxeclosporin

Strategies for Oxeclosporin Chemical Synthesis

Chemical synthesis broadly encompasses the production of chemical compounds from simpler starting materials through various reactions ox.ac.uk. For complex molecules, retrosynthetic analysis is a fundamental approach, providing tools to systematically disconnect molecular structures to identify simpler precursors rsc.org. While the precise, detailed synthetic methodologies for de novo this compound chemical synthesis are not extensively documented in public domain search results, its classification as a derivative strongly suggests that its synthesis involves targeted modifications of its parent compound, Cyclosporine targetmol.cn. Biocatalysis, which leverages enzymes for chemical transformations, also represents a significant strategy in organic synthesis, offering sustainable methods for preparing diverse organic molecules nih.gov. This compound has been noted to undergo chemical reactions such as oxidation under specific conditions .

This compound as a Hydroxyethyl (B10761427) Derivative of Cyclosporine: Synthesis Implications

This compound is identified as a hydroxyethyl derivative of serine(8)-cyclosporine targetmol.cn. This means that a hydroxyethyl group is specifically introduced at the serine residue located at position 8 within the cyclosporine molecular structure. Cyclosporine A, the parent compound, is a cyclic nonribosomal peptide composed of eleven amino acids nih.govnih.gov. Its biosynthesis occurs through a multienzyme polypeptide known as cyclosporin (B1163) synthetase, which catalyzes numerous reaction steps, including amino acid activation and N-methylation, leading to the stepwise formation of a linear undecapeptide precursor that subsequently cyclizes nih.gov.

The synthesis implications for this compound, as a derivative, point towards a process that involves the chemical modification of the pre-existing Cyclosporine scaffold rather than a complete de novo synthesis of the entire undecapeptide. This targeted derivatization typically aims to alter specific properties of the parent compound, such as its biological activity or pharmacokinetic profile.

Research on Derivatization Approaches for Immunomodulatory Compounds

Derivatization is a widely employed strategy in medicinal chemistry to modify the properties of active compounds, including immunomodulators just.edu.bd. This approach allows for the exploration of new biological activities, enhancement of therapeutic efficacy, or improvement of pharmacokinetic characteristics such as stability and affinity nih.govaacrjournals.orgekb.eg.

Research into derivatization approaches for immunomodulatory compounds has yielded significant findings. For example, studies have shown that fatty acid derivatization and cyclization of immunomodulatory peptides can lead to improved stability and increased affinity for target receptors, such as CD206 nih.govaacrjournals.org. These modifications can also influence the compound's ability to reprogram immune cell phenotypes, as observed with peptide analogs targeting tumor-associated macrophages nih.govaacrjournals.org. Furthermore, derivatization can significantly alter the predicted pharmacokinetic properties of compounds, potentially leading to more favorable drug profiles compared to their parent molecules ekb.eg.

The table below summarizes the key chemical compounds discussed and their respective PubChem CIDs.

Molecular Mechanisms of Action Research for Oxeclosporin

Elucidation of Lymphocyte Proliferation and Function Inhibition

Oxeclosporin exerts its primary effects by inhibiting the proliferation and functions of lymphocytes. frontiersin.orgnih.gov A key mechanism underlying this inhibition is its binding to cyclophilin, an immunophilin. plos.org This binding forms a complex that subsequently inhibits calcineurin, a calcium-dependent protein phosphatase. plos.orgnih.gov

The inhibition of calcineurin is crucial as it disrupts the transcription of interleukin-2 (B1167480) (IL-2) and other cytokines within T lymphocytes. plos.orgnih.gov IL-2 is a vital growth factor for T cells, and its reduced production suppresses T-cell activation, proliferation, and differentiation. plos.orgnih.gov This molecular interference with T-cell activation pathways leads to a hyporesponsive state in lymphocytes. nih.gov Beyond inhibiting proliferation, this compound also induces apoptosis in lymphocytes. nih.gov Apoptosis, or programmed cell death, is a highly regulated process essential for maintaining immune system homeostasis and eliminating damaged or redundant cells. frontiersin.orgnih.gov While the specific pathways of apoptosis induced by this compound are not extensively detailed in the available information, general apoptotic pathways involve the activation of caspases, which are proteases that dismantle cells. institut-curie.orgyoutube.comwjbphs.comapconix.com The intrinsic apoptotic pathway, often activated by cellular stress, involves changes in mitochondrial permeability and the release of cytochrome c, leading to caspase-9 and subsequently caspase-3 activation. youtube.comwjbphs.com The extrinsic pathway is initiated by external signals via death receptors. youtube.comwjbphs.com

Investigation of Molecular Interaction Profiles

The primary molecular interaction profile elucidated for this compound involves its high-affinity binding to cyclophilin. plos.org This interaction is analogous to that of cyclosporin (B1163) A, another calcineurin inhibitor. The resulting this compound-cyclophilin complex is responsible for the subsequent inhibition of calcineurin activity. plos.org This targeted interaction prevents calcineurin from dephosphorylating Nuclear Factor of Activated T-cells (NFATc), which is necessary for NFATc to translocate into the nucleus and activate gene transcription, including that of IL-2. nih.govresearchgate.net While the inhibition of calcineurin and its downstream effects are well-established, specific detailed research findings on other direct molecular interaction partners or comprehensive binding affinity data for this compound beyond cyclophilin were not extensively documented in the accessible search results. Molecular interaction studies generally aim to identify how small molecules interact with protein targets to modulate their function, providing a systematic view of relevant drug targets. institut-curie.orgnih.govmdpi.comsynthego.comnih.govbiorxiv.org

Methodologies for Mechanism-of-Action Elucidation

The elucidation of a compound's mechanism of action is a critical aspect of drug discovery, employing various advanced methodologies.

CRISPR-Cas9 technology has revolutionized gene editing and is a powerful tool for target identification and functional genomics. nih.govnih.govnih.govgithub.io It enables researchers to systematically disrupt genes in cells through targeted knockouts or knockdowns to determine their function and impact on disease-related processes. nih.govnih.govgithub.io Genome-wide CRISPR screens, utilizing libraries of single guide RNAs (sgRNAs), allow for unbiased loss-of-function or gain-of-function studies with high specificity. nih.govgithub.iometwarebio.comscilifelab.se This approach can link genotypes to biological phenotypes and identify genes essential for specific cellular processes or drug responses. nih.govgithub.ionih.gov Despite the broad utility of CRISPR-based screens in elucidating drug mechanisms and identifying novel targets, specific research findings detailing the application of CRISPR-based genetic screens to this compound for mechanistic insights were not identified in the provided search results.

Proteomics, the large-scale study of proteins, provides deep insights into protein networks, their expression patterns, post-translational modifications, and interactions, which are crucial for understanding disease mechanisms and drug interactions. nih.govnih.gov Chemical proteomics approaches are particularly valuable for target deconvolution, especially for bioactive compounds identified through phenotypic screens where the direct target is unknown. biorxiv.orgmetwarebio.comnih.gov Techniques such as Thermal Proteome Profiling (TPP) and Functional Identification of Target by Expression Proteomics (FITExP) measure biophysical changes at the proteome level upon drug incubation, helping to identify and quantify compound interactions with cellular on- and off-targets. metwarebio.com Photoaffinity labeling coupled with mass spectrometry can covalently capture targets in live cells and identify binding sites. metwarebio.com These methods enable unbiased, proteome-wide target deconvolution and selectivity profiling, allowing for the ranking of targets based on their physiological relevance. metwarebio.com While proteomics is a powerful tool for drug target identification and mechanism deconvolution, specific research findings detailing proteomic studies conducted on this compound to identify its targets beyond calcineurin or to further deconvolve its mechanism were not found in the accessible search results.

Cellular and Biochemical Pathway Modulation by Oxeclosporin

Impact on Enzyme Activation Networks and Regulation

Enzyme activation networks are complex systems where the activity of various enzymes is precisely regulated to control cellular processes, often through allosteric modulation, post-translational modifications, or changes in enzyme expression wikipedia.orgcymitquimica.com. Regulatory enzymes, when activated, can significantly increase the flux through associated metabolic networks, leading to systemic effects on downstream pathways ncats.io. While Oxeclosporin has been identified as an immunosuppressive drug that induces apoptosis, a specific impact on broad enzyme activation networks or detailed regulatory mechanisms beyond its effect on calcium-mediated caspase-3 activation has not been thoroughly documented in the available literature utah.edu. The concept of mechanism-based enzyme activation involves modulators co-binding with substrates, affecting kinetic parameters, and influencing catalytic activity cymitquimica.comncats.io. However, specific research findings detailing this compound's direct impact on the activation or regulation of a network of enzymes within metabolic or signaling pathways are not available from the permitted sources.

Perturbation of Interconnected Metabolic Pathways

Glycolysis and Tricarboxylic Acid (TCA) Cycle Interactions

Glycolysis and the TCA cycle are central metabolic pathways critical for cellular energy production khanacademy.orggoogle.com. Glycolysis, occurring in the cytosol, breaks down glucose into pyruvate, which then enters the mitochondria to be converted into acetyl-CoA, initiating the TCA cycle wikipedia.orggoogle.comgoogle.com. These pathways provide reducing equivalents (NADH, FADH2) for ATP production and carbon precursors for various biosynthetic processes, including lipids, amino acids, and nucleotides utah.edugoogle.comgoogle.com. The regulation of these pathways is intricate, involving feedback mechanisms and modulation of enzyme activity mdpi.comlibretexts.org. Despite the fundamental importance of these pathways, specific data on how this compound directly interacts with or perturbs the enzymatic steps or intermediate fluxes within glycolysis or the TCA cycle are not detailed in the available and permitted research findings.

Pentose (B10789219) Phosphate (B84403) Pathway Considerations

The pentose phosphate pathway (PPP), also known as the hexose (B10828440) monophosphate shunt, runs parallel to glycolysis and is crucial for generating NADPH and pentose sugars like ribose 5-phosphate google.comwikipedia.orgutmb.edu. NADPH is vital for reductive biosynthesis reactions (e.g., fatty acid synthesis) and protecting cells against oxidative stress by reducing glutathione (B108866) wikipedia.orgutmb.edu. Ribose 5-phosphate is a precursor for nucleotide and nucleic acid synthesis google.comwikipedia.orgcreative-proteomics.commonash.edu. The PPP has both an oxidative phase, producing NADPH, and a non-oxidative phase, interconverting five-carbon sugars wikipedia.orgutmb.edu. While the PPP is a significant metabolic hub, specific studies detailing this compound's direct influence on its activity, enzyme regulation, or the production of its key outputs (NADPH, ribose 5-phosphate) are not found in the permitted literature.

Metabolomic Profiling in this compound Studies

Metabolomics is the comprehensive study of small molecule metabolites within biological systems, providing a snapshot of cellular characteristics and functions google.comnih.govmysciencework.com. Metabolomic profiling can identify dysregulated metabolites and perturbed pathways in various conditions, including disease states and responses to treatments nih.govgoogle.comnih.gov. While this compound has been investigated in clinical trials for conditions like psoriasis, rheumatoid arthritis, and asthma utah.edu, and patents mention its potential for use in metabolic studies through isotopic labeling google.commdpi.com, specific, detailed metabolomic profiling studies that delineate the changes in metabolite levels or fluxes directly induced by this compound treatment are not available in the provided search results. Such studies would typically involve techniques like liquid chromatography-mass spectrometry (LC-MS) to analyze hundreds of metabolites simultaneously google.comnih.gov.

Identification of Influenced Biochemical Reaction Steps

Biochemical pathways consist of a series of chemical reactions, each catalyzed by specific enzymes, where the product of one reaction becomes the substrate for the next google.com. Regulation of these pathways often occurs by controlling enzyme activity at specific reaction steps google.com. This compound's known mechanism involves the induction of extracellular calcium uptake, leading to increased intracellular calcium and potentially activating caspase-3, which contributes to apoptosis utah.edu. This suggests an influence on the biochemical reaction steps involved in calcium signaling and the apoptotic cascade. However, detailed identification of specific, rate-limiting, or regulatory biochemical reaction steps within core metabolic pathways (e.g., glycolysis, TCA cycle, PPP) that are directly influenced by this compound is not described in the available and permitted scientific literature. Its listing in patents as a compound that can be isotopically labeled for reaction kinetic studies implies a potential for such investigations, but does not provide actual findings google.commdpi.com.

Immunological Research Perspectives on Oxeclosporin

Oxeclosporin as an Immunosuppressant in Research Models

This compound has been developed and studied as an immunosuppressive drug. nih.gov Its immunosuppressive properties suggest potential applications in conditions where immune responses need to be dampened, such as in the context of transplant rejection, psoriasis, and asthma. googleapis.comfrontiersin.org Research models often utilize immunosuppressants to prevent immune-mediated damage or rejection in experimental transplantation studies. nih.gov While specific detailed findings on this compound's immunosuppressive effects in research models were not quantitatively detailed in the provided search results, its classification and proposed uses underscore its role in modulating immune suppression.

This compound as an Immunopotentiator and Vaccine Adjuvant in Experimental Contexts

Beyond its immunosuppressive aspects, this compound is recognized as a compound capable of stimulating or modulating an immune response. googleapis.comgoogle.comgoogle.com This dual capacity positions it as a subject of interest for its potential use as an immunopotentiator. In experimental contexts, this compound can function as an adjuvant for both prophylactic and therapeutic vaccines, particularly for infectious diseases and cancer. googleapis.comgoogle.comgoogle.com Small molecule immunopotentiators (SMIPs), a category that includes compounds like this compound, are of considerable interest in vaccine development due to their ability to enhance the immune response to specific antigens. googleapis.comgoogle.comgoogle.com Adjuvants generally work by enhancing adaptive immunity through the activation of innate immune cells, promoting antigen presentation and co-stimulatory signals. google.com

Modulation of Immunological Markers by this compound

Research into immunomodulators, including both immunopotentiators and immunosuppressants, often involves the measurement of various immunological markers. googleapis.comgoogle.comgoogle.com This approach is crucial for understanding how compounds like this compound exert their effects on the immune system.

Cytokine and Chemokine Expression Analysis

High-throughput assays designed to identify small molecule immunomodulators frequently involve the measurement of immunological markers such as cytokines and chemokines. googleapis.comgoogle.comgoogle.com These assays can detect whether immunomodulation by a test compound leads to an increase in these markers. google.comgoogle.com Specific interleukin species and chemokine species are recognized as valuable immunological markers for identifying immunomodulation. google.comgoogle.com While the search results indicate that this compound is studied for its ability to stimulate cytokine activity in cells, specific quantitative data detailing its direct impact on the expression levels of particular cytokines or chemokines in research models were not available within the provided context.

Growth Factor Regulation

Growth factors are also among the immunological markers whose regulation is assessed in studies identifying immunomodulators. googleapis.comgoogle.comgoogle.com Like cytokines and chemokines, changes in growth factor levels can indicate the immunomodulatory activity of a compound. googleapis.comgoogle.comgoogle.com However, detailed research findings specifically quantifying this compound's direct effects on growth factor regulation in experimental models were not provided in the search results.

Research on Immunotherapeutic Applications

This compound's role as a small molecule immunopotentiator extends to its potential in immunotherapeutic applications. googleapis.comgoogle.comgoogle.com It can be explored as an immunotherapeutic agent for conditions such as cancer, infectious diseases, and allergies or asthma. googleapis.comgoogle.comgoogle.com These applications may involve this compound being used either as a standalone therapy or in combination with existing treatments. googleapis.comgoogle.comgoogle.com For instance, small molecule immunopotentiator compounds may be utilized to reduce tumor growth, potentially in conjunction with other anti-cancer therapies. google.com Furthermore, these compounds might be employed to influence allergic or asthmatic immune responses, possibly by modulating Th2/Type2 cytokines. google.com The goal of such immunotherapeutic research is to leverage the compound's immune-modulating capabilities to achieve desired therapeutic outcomes. googleapis.comgoogle.comgoogle.com

Preclinical Research Models and Methodologies for Oxeclosporin Studies

Methodological Considerations in Preclinical Study Design

Design of Predictive Preclinical Studies for Immunomodulators

The design of predictive preclinical studies for immunomodulators, such as Oxeclosporin, is critical for forecasting their effects in more complex biological systems and ultimately in humans. Immunomodulators can either enhance or suppress immune responses, making their evaluation intricate mdpi.comcancerresearch.org. Preclinical studies aim to identify the mechanisms of action, efficacy, and potential immune-related effects of these agents mdpi.comaltasciences.com.

General approaches in designing predictive preclinical studies for immunomodulators involve a range of in vitro and in vivo assays. In vitro methods often include cell-based assays to assess effects on immune cell proliferation, cytokine production, and activation markers slideshare.netaltasciences.com. For instance, assays measuring the inhibition of histamine (B1213489) release from mast cells or mitogen-induced lymphocyte proliferation are common for evaluating immunomodulatory effects slideshare.net.

In vivo preclinical models, typically involving small animals like rodents, are employed to study systemic immunomodulatory effects. These models can include sensitized animal models or those designed to mimic specific immune-mediated conditions slideshare.net. The goal is to observe the compound's impact on immune responses within a living organism, such as in models of acute systemic anaphylaxis or delayed-type hypersensitivity slideshare.net. Genetically engineered mouse models (GEMMs) are also utilized to specifically study immunological systems and the interaction between tumor and immune cells, although studying metastasis in such models can be complex nih.gov. While this compound has been investigated in preclinical studies, including research involving sensitized rat models, detailed specific research findings or comprehensive data tables pertaining to the precise design of its predictive preclinical studies for immunomodulation are not extensively detailed in publicly available search results .

Extracorporeal Circulation Models in Small Animal Research

Extracorporeal circulation (ECC) models in small animal research are essential tools for understanding the pathophysiology associated with procedures like extracorporeal membrane oxygenation (ECMO) and for testing novel interventions accjournal.orgaccjournal.orgnih.govnih.gov. ECC, including ECMO and cardiopulmonary bypass (CPB), can induce a systemic inflammatory response syndrome (SIRS) in the body, often triggered by contact between blood and the foreign surfaces of the extracorporeal circuit accjournal.orgaccjournal.org. This activation leads to the release of inflammatory mediators and the activation of immune cells such as neutrophils and monocytes accjournal.orgaccjournal.org.

Small-animal ECC models, particularly those using mice and rats, have been developed to investigate these molecular and physiological changes during ECC accjournal.orgaccjournal.orgnih.govmdpi.com. These models allow for the study of complications related to ECC and patient factors, offering a feasible platform for molecular studies in various disease models, including acute and chronic heart failure, respiratory failure, or septic shock accjournal.orgnih.gov. The development of micro-membrane oxygenators for small animals, requiring small priming volumes (typically 3–4 ml), has facilitated the establishment of these models accjournal.orgaccjournal.org.

The circuit configuration for small-animal ECC typically involves a single peristaltic pump that drains blood, passes it through an oxygenator, and returns it to the arterial line accjournal.org. Researchers have successfully established ECC models with priming volumes less than 10 ml accjournal.orgaccjournal.org. These models are crucial for understanding the mechanics and energetics of ECC and for evaluating new extracorporeal interventions accjournal.orgnih.gov. For instance, a post-mortem ECMO perfusion rat model has been demonstrated as feasible for evaluating biomedical soft- and hardware, preserving organ perfusion for several hours mdpi.com.

Despite the importance of these models in understanding systemic responses to extracorporeal support and for testing new interventions, specific detailed research findings or data tables demonstrating the direct application or study of this compound within extracorporeal circulation models in small animal research were not identified in the public domain search results.

Structure Activity Relationship Sar Studies of Oxeclosporin Derivatives

Elucidation of Structural Determinants for Immunomodulatory Activity

There is no publicly available research that delineates the specific structural features of oxeclosporin that are critical for its immunomodulatory activity. SAR studies for macrocyclic peptides, such as the related compound cyclosporine, often focus on how modifications to the peptide backbone, side chains, and the macrocyclic ring size and conformation affect binding to their biological targets, like cyclophilin. nih.govmdpi.comacs.org For this compound, however, such detailed analyses and the identification of its precise molecular targets and binding modes have not been published in peer-reviewed journals.

Quantitative Structure-Activity Relationship (QSAR) Modeling

The application of QSAR modeling to this compound and its derivatives is not documented in the public domain. QSAR studies are computational methods that correlate variations in the chemical structure of compounds with their biological activities, a common practice in modern drug discovery to predict the activity of new analogs. researchgate.net While QSAR models are frequently developed for various classes of therapeutic agents, including immunosuppressants, no such models specific to this compound have been made public.

Computational Approaches in SAR

There is no available information on the specific computational approaches that may have been used internally by Novartis to study the SAR of this compound. Generally, such studies for macrocyclic peptides involve complex computational techniques to explore their vast conformational space. uw.eduacs.org

Predictive Modeling for Compound Optimization

Without access to QSAR or other computational studies, there is no public information on any predictive models that may have been developed for the optimization of this compound analogs.

Rational Design of this compound Analogs

The rational design of new chemical entities is a cornerstone of modern drug development, often guided by detailed SAR and structural biology data. pnas.org In the case of this compound, there are no published studies detailing the rational design of analogs with potentially improved immunomodulatory properties, enhanced oral bioavailability, or reduced side effects. While the development of analogs is a standard part of the drug discovery process, as seen with cyclosporine, the specifics for this compound remain proprietary information. acs.org

Target Identification and Validation Research for Oxeclosporin

Methodologies for De Novo Target Discovery

De novo target discovery involves identifying novel protein targets for bioactive small molecules, particularly those discovered through phenotypic screening where the mechanism of action is initially unknown researchgate.net. Various advanced methodologies are employed to systematically uncover these interactions.

Functional Genomics and Multi-Omics Platforms in Target Identification

Functional genomics and multi-omics platforms represent comprehensive approaches to target identification by analyzing global changes in biological systems in response to small molecules medkoo.comnih.gov. Functional genomics leverages the ease of working with DNA and RNA for large-scale modifications and measurements, often employing principles of genetic interaction to generate target hypotheses nih.gov. This can involve genome-wide RNA interference (RNAi) or CRISPR-Cas9 screens to identify genes whose perturbation mimics or modifies the compound's phenotype oncodesign-services.commyllia.com. Multi-omics, including transcriptomics, proteomics, and metabolomics, provide a holistic view of cellular changes induced by a compound, allowing for the correlation of molecular signatures with phenotypic outcomes medkoo.comnih.gov. By comparing the biological profiles of small molecules with known reference drugs, these platforms can infer potential targets or pathways researchgate.net. While these methods are widely applied in drug discovery, specific detailed research findings on their application for de novo target discovery of Oxeclosporin are not extensively documented in the provided sources.

Proteomic Profiling and Chemical Proteomics Approaches

Proteomic profiling and chemical proteomics are powerful strategies for identifying drug targets by directly assessing drug-protein interactions within complex biological matrices medkoo.comresearchgate.netresearchgate.netescholarship.org. These methods can non-selectively identify unknown targets and provide insights into a compound's mechanism of action researchgate.net.

Affinity-Based Target Profiling : This approach involves conjugating the compound of interest to a matrix (e.g., agarose (B213101) beads) to "pull down" candidate binding proteins from cell lysates, which are then identified using mass spectrometry researchgate.netresearchgate.net.

Thermal Proteome Profiling (TPP) : TPP integrates the cellular thermal shift assay with mass spectrometry-based proteome profiling biorxiv.org. It detects changes in protein thermal stability upon ligand binding; proteins that engage with a small molecule often exhibit altered melting points, becoming more or less resistant to heat-induced denaturation biorxiv.orgresearchgate.net.

Stability of Proteins from Rates of Oxidation (SPROX) : SPROX measures drug-induced chemical stability changes of the proteome by incubating protein lysates with varying urea (B33335) concentrations in the presence or absence of the drug, followed by oxidation and quantitative mass spectrometry researchgate.net.

These proteome-wide methods offer advantages in identifying both direct and indirect drug targets in various settings, including cellular and in vivo models biorxiv.org. While these techniques are crucial for target deconvolution, specific detailed research findings detailing their application in the target identification of this compound are not available in the provided search results.

Activity-Based Protein Profiling (ABPP) in Target Deconvolution

Activity-Based Protein Profiling (ABPP) is a functional proteomic technology that utilizes active site-directed chemical probes to monitor enzyme function in complex biological systems wikipedia.orgnih.govnih.govmdpi.com. ABPP probes typically consist of a reactive group (warhead) that covalently binds to the active site of enzymes and a tag for detection wikipedia.org. This method allows for the direct monitoring of enzyme active site availability, providing an advantage over techniques that rely solely on protein abundance wikipedia.org. ABPP can be combined with tandem mass spectrometry (ABPP-MudPIT) to identify hundreds of active enzymes and profile inhibitor selectivity simultaneously wikipedia.org. Competitive ABPP, where a drug competes with an activity-based probe for binding, is a common strategy for target deconvolution nih.govmdpi.com. While ABPP is a well-established tool for identifying novel drug targets and evaluating drug selectivity, specific detailed research findings on its use for the target deconvolution of this compound are not present in the provided sources.

Genetic Interaction Studies for Target Identification

Genetic interaction studies leverage the concept of genetic modifiers (enhancers or suppressors) to generate hypotheses about small molecule targets researchgate.netnih.gov. This approach involves altering the functions of putative targets using gene knockout organisms, RNAi, or small molecules with well-defined mechanisms to uncover dependencies on activity nih.gov. For instance, combining small-molecule and RNAi perturbations can identify similar cellular phenotypes, or a focused set of RNAi reagents can be used to find pathway members that alter a small molecule's effects nih.gov. Examination of compound-resistant cell clones using transcriptome sequencing (RNA-seq) can also identify intracellular targets of cytotoxic compounds nih.gov. This approach is increasingly focused on human cells to identify robust and species-relevant genetic interactions drugtargetreview.com. While genetic interaction studies are a valid approach to target identification, specific detailed research findings regarding their application for this compound are not provided in the search results.

Computational Inference Methods in Target Prediction

Computational inference methods play a significant role in predicting drug-target interactions (DTIs) and are crucial for accelerating drug screening and reducing development costs researchgate.netfrontiersin.orgijcai.orgnih.govchemrxiv.org. These methods range from ligand- and target-based approaches to hybrid models, often employing machine learning and deep learning algorithms frontiersin.orgnih.gov.

Ligand-based approaches : These methods predict targets based on the similarity of a compound to known ligands of a target chemrxiv.org.

Structure-based approaches : Molecular docking simulates the binding of a drug molecule to the binding pocket of a target protein to estimate binding scores and optimal binding positions ijcai.orgchemrxiv.org.

Deep Learning Models : Convolutional Neural Networks (CNNs), Recurrent Neural Networks (RNNs), Transformers, and Graph Neural Networks (GNNs) are increasingly used to predict DTA directly from low-level representations of drug structures (e.g., SMILES sequences) and protein sequences, offering advantages in accuracy and interpretability frontiersin.orgijcai.org. Tools like drug2cell integrate single-cell transcriptomics data with drug-target databases to predict new drug targets and potential off-target effects drugdiscoverynews.com.

While computational methods are widely used for target prediction, specific detailed research findings describing the use of these methods for this compound's target identification are not available in the provided search results.

Validation of Identified Therapeutic Targets

Target validation is the process of confirming that a putative target is indeed involved in the disease pathology and that modulating its activity can lead to a desired therapeutic effect nih.govoncodesign-services.combath.ac.uk. This stage is crucial to de-risk drug development and prevent efficacy and toxicity setbacks oncodesign-services.com.

Common approaches for target validation include:

Genetic Modulation : Techniques like CRISPR-Cas9 gene editing, RNAi, or shRNA can be used to systematically disrupt or modulate gene expression in cells or model organisms to determine the function of a target gene and assess its impact on disease-related processes oncodesign-services.comdrugtargetreview.com. For this compound, "Mechanistic Validation" involving the use of knockout animal models or siRNA silencing to isolate target pathways has been generally mentioned .

Pharmacological Modulation : Using highly selective small molecule inhibitors or activators to perturb the target's activity and observe the resulting phenotypic changes in disease models ebi.ac.uk.

Phenotypic Rescue : Demonstrating that the observed phenotype caused by the compound can be rescued or mimicked by directly modulating the identified target researchgate.net.

Genetic Data Integration : Leveraging human genetic data, such as Genome-Wide Association Studies (GWAS) and phenome-wide association studies (PheWAS), to establish a strong genetic link between a target and a disease, which is a strong predictor for success in clinical trials nih.govgenomics.comunil.ch.

Despite the general mention of mechanistic validation for this compound , detailed research findings or specific data tables illustrating the validation of its therapeutic targets using these advanced methodologies are not available in the provided search results.

CRISPR Knock-Out and Knock-In Approaches for Target Validation

CRISPR-Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats-CRISPR-associated protein 9) is a revolutionary gene-editing technology widely employed in target validation. biocompare.comoncodesign-services.com Its precision allows researchers to systematically disrupt or modify genes within cells to determine their function and assess their impact on disease-related processes. oncodesign-services.com

CRISPR Knock-Out (KO) Studies: In target validation, CRISPR-mediated gene knock-out involves the permanent inactivation of a specific gene. By eliminating the expression of a potential target gene, researchers can observe the resulting phenotypic changes in cellular models or organisms. If the knockout of a gene elicits a phenotype consistent with the compound's observed effect, it provides strong evidence that the gene is indeed the compound's target or is part of the same pathway. biocompare.comoncodesign-services.com This approach helps confirm whether a target is responsible for a particular disease phenotype and evaluates its suitability for drug intervention. oncodesign-services.com

CRISPR Knock-In (KI) Studies: CRISPR knock-in, conversely, allows for the introduction of specific genetic modifications, such as point mutations, reporter genes, or new sequences, into the genome. nuvisan.com This can be used to study the effects of specific protein variants, create disease models, or tag endogenous proteins to monitor their localization and expression in response to a compound. nuvisan.com Furthermore, CRISPR activation (CRISPRa) and CRISPR interference (CRISPRi) can be utilized to mimic gain-of-function or modulate gene expression, respectively, providing a more nuanced understanding that can better reflect the action of a drug. biocompare.com

While CRISPR-Cas9 is a powerful tool for target validation, it is important to note that the production of a null phenotype via knockout may not always perfectly mimic drug inhibition, as drug-mediated suppression is rarely absolute. biocompare.com Therefore, orthogonal approaches are often used to confirm results. biocompare.com Specific data tables detailing CRISPR knock-out or knock-in studies for this compound's target validation are not available in the public domain.

RNA Interference Technologies for Target Functional Confirmation

Application in Target Validation: In the context of target functional confirmation, RNAi technologies are invaluable for assessing the functional role of a predicted target gene. By "knocking down" the expression of a candidate target, researchers can observe if the cellular or organismal phenotype mimics the effects of this compound. If silencing a gene produces a similar outcome to the compound's activity, it strongly suggests that the gene is involved in the compound's mechanism of action. arxiv.org RNAi can also be used in high-throughput genomic studies to identify novel pathways and has significantly impacted target validation for various cellular processes and diseases. horizondiscovery.com This method allows for the elucidation of gene function and confirmation of gene involvement in disease mechanisms. thermofisher.comarxiv.org

The efficacy of RNAi experiments depends on efficient gene knockdown, and careful design of siRNA sequences is critical to ensure specificity and minimize off-target effects. frontiersin.orghorizondiscovery.com Despite the broad utility of RNAi in target validation, specific detailed research findings or data tables demonstrating the use of RNA interference technologies for the functional confirmation of this compound's target are not available in the public domain.

Target Overexpression Studies for Functional Validation

Target overexpression studies involve artificially increasing the expression of a gene of interest within cells or animal models, often using plasmid or viral vectors. nuvisan.comarxiv.orgresearchgate.net This approach is a complementary strategy to gene knockdown or knockout methods in functional validation. thermofisher.comarxiv.org

Purpose in Functional Validation: By overexpressing a candidate target, researchers can investigate the effects of increased gene expression on cellular functions, signaling pathways, and disease phenotypes. arxiv.org For instance, if the overexpression of a particular protein can reverse or mitigate the effects of this compound, it could suggest that this compound acts by inhibiting that protein or a pathway downstream of it. Conversely, if overexpression of a gene enhances a phenotype that this compound is known to modulate, it could indicate that the compound acts as an activator of that gene's function. These studies help to elucidate the role of specific genes in cellular processes and confirm their functional relevance. arxiv.orgnih.gov

While overexpression studies are powerful for demonstrating the pathogenicity of genetic variants and understanding protein function, caution is advised when interpreting results, especially if the variant protein is not expressed in the patient or if it affects protein stability rather than function. nih.gov No specific detailed research findings or data tables illustrating target overexpression studies for the functional validation of this compound are available in the public domain.

Oxeclosporin in Drug Discovery and Development Research Paradigms

Pre-Discovery Research: Target Prioritization and Disease Mechanism Elucidation

The pre-discovery phase of pharmaceutical research is a foundational step that involves identifying an "unmet need" for diseases with no suitable medicine and understanding the molecular underpinnings of a specific pathology. nih.gov This stage is critical for selecting a valid biological target, such as a protein or gene, which can be modulated by a drug to produce a therapeutic effect. nih.govnih.gov The process of target identification and prioritization is complex, often requiring the integration of vast and diverse datasets to make effective decisions. nih.govopentargets.orgebi.ac.uk Researchers analyze how genes and proteins interact within living cells and how changes in these interactions contribute to the disease state. nih.gov This deep understanding of the disease mechanism allows for the prioritization of the most promising targets before committing resources to a full-scale drug discovery campaign. nih.govcausaly.com

Oxeclosporin has been identified as a small molecule immunosuppressant. google.com Its development, attributed to Novartis AG, was aimed at addressing transplant rejection, a condition where the recipient's immune system attacks the transplanted organ. google.com The disease mechanism in this context is a well-understood but complex immune response. The prioritization of targets for immunosuppressive drugs often involves pathways crucial to immune cell activation and proliferation. While the specific molecular target of this compound is not detailed in the provided documentation, its classification as an immunosuppressant points toward its mechanism involving the deactivation of the immune system, likely by attenuating the host's defense response. google.comgoogle.com Elucidating such mechanisms is key to linking a therapeutic agent to the disease biology it aims to correct. nih.govcausaly.com

Hit Identification and Lead Optimization Strategies

Following target validation, the drug discovery process moves to hit identification (Hit ID), where large libraries of chemical compounds are screened to find molecules, or "hits," that show desired biological activity against the target. evotec.comnvidia.com Common strategies for hit identification include high-throughput screening (HTS), knowledge-based screening from existing literature, and fragment-based screening. sygnaturediscovery.comnih.gov A successful Hit ID campaign aims to identify multiple high-quality hit series that can be advanced to the next stage. evotec.com

Once hits are identified and validated, the hit-to-lead process begins, followed by lead optimization. upmbiomedicals.com This phase is a cornerstone of medicinal chemistry, where the chemical structures of promising lead compounds are systematically modified to improve their pharmacological properties. upmbiomedicals.comwiley.com The goal is to enhance potency, selectivity for the target, and pharmacokinetic characteristics while minimizing potential off-target effects. upmbiomedicals.comdomainex.co.uk This iterative "design-make-test-analyze" cycle involves extensive biological testing of newly synthesized analogs to build a structure-activity relationship (SAR) profile that guides the design of a final drug candidate. evotec.comdomainex.co.uk For certain classes of drugs, such as oxazolidinones, combinatorial chemistry has proven to be a valuable tool for facilitating the discovery and optimization of next-generation leads. nih.gov Although the specific hit identification and lead optimization pathway for this compound is not publicly detailed, its existence as a distinct chemical entity implies it is the successful output of such a rigorous medicinal chemistry campaign.

Role of this compound in Small Molecule Immunomodulator Discovery Pipelines

This compound is classified as a small molecule immunomodulator, a class of compounds with a molecular weight generally under 800 g/mol that can suppress or stimulate an immune response. google.comgoogle.com Small molecules represent a significant and growing area of research in immunotherapy, offering distinct advantages over larger biologic-based therapies like monoclonal antibodies. frontiersin.orgnih.gov These advantages often include better pharmacokinetic properties such as oral bioavailability, the ability to cross cell membranes to reach intracellular targets, and greater penetration into tissues like the tumor microenvironment. frontiersin.orgnih.gov

The discovery pipeline for small molecule immunomodulators involves screening diverse compound libraries to identify agents that can selectively manipulate the immune response. google.com this compound, identified as an immunosuppressant, is a product of such a pipeline. google.com While its primary investigated indication is for transplant rejection, the patents describing it also contemplate its use in treating other conditions where immune modulation is beneficial, such as cancer and infectious diseases. google.comgoogle.com This highlights the platform nature of small molecule immunomodulator discovery, where a single compound can have potential applications across multiple therapeutic areas characterized by immune dysregulation. google.comfrontiersin.org The development of these molecules is seen as crucial for creating next-generation therapeutics, particularly for conditions like glioblastoma where the ability to penetrate the blood-brain barrier is essential. mdpi.com

Interactive Table: this compound Compound Profile

| Property | Detail | Source(s) |

| Compound Name | This compound | google.com |

| Chemical Class | Small Molecule Immunomodulator | google.comgoogle.com |

| Specific Activity | Immunosuppressant | google.com |

| Developer | Novartis AG | google.com |

| Primary Indication | Transplant Rejection | google.com |

| Other Potential Uses | Cancer, Infectious Diseases, Allergy/Asthma | google.comgoogle.com |

Integration of Advanced Technologies in Discovery Research

Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and its subfield, machine learning (ML), are transforming pharmaceutical research by enhancing the ability to analyze massive datasets and automate complex decision-making processes. nih.govmdpi.com In drug discovery, AI/ML algorithms are applied across the pipeline, from identifying and validating novel drug targets to designing molecules with desired properties. nih.govnih.govnih.gov These technologies can predict a compound's bioactivity, physicochemical properties, and even potential toxicity, thereby accelerating the optimization process and reducing failure rates in later stages. nih.govaccc-cancer.org Generative AI models can design entirely new molecules, while other ML models can screen vast virtual libraries to prioritize candidates for synthesis and testing, making the discovery process faster and more cost-effective. news-medical.netchemrxiv.org

While AI and ML are becoming integral to modern drug discovery, specific details on the application of these technologies in the development of this compound are not available in the provided search results. The rise of these computational tools, many of which have become prominent after this compound's initial development period, represents a paradigm shift that will likely influence the discovery of future generations of immunomodulators. nih.govresearchgate.netmdpi.com

Quantum Computing Applications in Molecular Design

Quantum computing represents a forward-looking technological frontier with the potential to revolutionize molecular design and drug discovery. riverlane.comnih.gov Unlike classical computers, quantum computers can accurately simulate complex quantum mechanical interactions between electrons and nuclei in a molecule. riverlane.comcecam.org This capability could allow for highly precise calculations of molecular properties and energies, problems that are intractable for even the most powerful classical supercomputers. riverlane.comreddit.com In theory, this could enable the ab initio design of drug molecules with unparalleled precision, providing deep insights into drug-target interactions. cecam.orgmdpi.com

The application of quantum computing in the pharmaceutical sector is still in its infancy. nih.govcecam.org While algorithms and hardware are being developed, the use of this technology for the design of a specific compound like this compound has not been documented. The field holds immense promise for solving fundamental challenges in quantum chemistry, but its practical integration into drug discovery pipelines remains a future endeavor. riverlane.commdpi.com

Academic Approaches to Drug Repurposing and Repositioning

Drug repurposing, or repositioning, is a strategy to find new therapeutic uses for existing medicines that were originally developed for other indications. nih.govoncolodyne.com This approach can significantly reduce the time and cost of drug development. Academic research plays a crucial role in this area, often exploring the mechanisms of existing drugs to uncover novel applications. nih.govnih.gov These efforts are supported by horizon scanning of clinical trial registries and databases to identify non-commercial research into new uses for established drugs. nih.gov

While specific academic studies focused on repurposing this compound were not identified in the search results, the compound itself is an example of a drug with repurposing potential. Initially targeted for transplant rejection, patents for this compound also describe its potential utility as an immunotherapeutic for cancer and infectious diseases. google.comgoogle.com This suggests a scientific basis for exploring its use beyond its primary indication. Such explorations are often initiated within academic settings, which are well-suited to investigate novel biological pathways and disease applications for compounds that have already undergone initial development by the pharmaceutical industry. nih.gov

Advancements, Challenges, and Future Directions in Oxeclosporin Research

Addressing Limitations in Preclinical Predictive Validity

A significant hurdle in the development of immunomodulatory agents like Oxeclosporin is the translation of preclinical findings to clinical outcomes. nih.gov Preclinical models, including animal and conventional cell culture systems, often have limited predictive validity for human responses. emulatebio.com

The complexities of the human immune system and the differences in physiology between species present substantial challenges. For instance, preclinical toxicology studies may not identify subtle adverse effects experienced by patients, and rare adverse events are difficult to detect in the limited scope of these studies. nih.gov Animal models of immunomodulatory therapies are often less predictive than those for other drug classes, which can lead to late-stage failures in clinical trials despite success in animal models. nih.gov Specifically, adverse effects that are a direct result of exaggerated pharmacology tend to be modeled well, whereas indirect outcomes of immunomodulation, such as specific infections, are not. nih.gov

To enhance the predictive validity of preclinical research for compounds like this compound, it is crucial to understand the limitations of each model and select the most appropriate one for the research question. nih.gov There is a growing emphasis on developing and validating better, more predictive models rather than solely increasing the throughput of existing ones. emulatebio.com This includes creating models that more accurately replicate human immune responses to better predict both efficacy and safety. nih.gov For some diseases, patient-derived induced pluripotent stem (iPS) cells are being explored, though this approach has its own limitations, such as the need for the disease phenotype to be manifest in culture. nih.gov

Innovations in Research Methodologies and Data Integration

The evolution of research methodologies is critical for advancing the understanding of complex molecules like this compound. Innovations are increasingly focused on interdisciplinary approaches and the integration of diverse datasets. utk.edu

Quantitative and Qualitative Research Synthesis Methodologies

The synthesis of both quantitative and qualitative research provides a more comprehensive understanding of a compound's effects. Quantitative research offers numerical data and statistical analysis, allowing for the measurement and tracking of specific phenomena. cenfri.orglitmaps.com This can include measuring antigen-specific antibody production, the activation of lymphocyte populations, and cytokine production. google.comgoogle.com

Qualitative research, on the other hand, explores non-numerical data to gain deep insights into experiences and behaviors. litmaps.com This can involve interviews, focus groups, and textual analysis to understand the "why" and "how" behind certain biological responses. litmaps.comlsuhsc.edu In the context of immunomodulators, qualitative methods can be used to explore the perspectives of patients and healthcare providers on treatment strategies. oup.com The integration of these methodologies allows for a richer, more holistic view, combining the objective measurements of quantitative data with the contextual understanding provided by qualitative findings. researchgate.net

Mixed Methods Research Synthesis Approaches

Mixed methods research intentionally combines quantitative and qualitative data within a single study or a systematic review. nih.gov This approach, also known as mixed research synthesis, involves integrating the findings from primary qualitative, quantitative, and other mixed methods studies. nih.gov The goal is to produce a more complete understanding by leveraging the strengths of both data types. nih.gov This can be particularly valuable in complex fields like chemical biology, where understanding the multifaceted interactions of a compound like this compound requires diverse forms of evidence.

Enhancing Efficiency in the Drug Discovery Pipeline

Emerging Research Areas and Potential Therapeutic Avenues for Immunomodulators

The field of immunomodulation is continually expanding, with new research uncovering novel therapeutic possibilities. frontiersin.orgdelveinsight.com this compound, originally developed as an immunosuppressive drug, has been investigated for various conditions, including severe psoriasis, rheumatoid arthritis, and transplant rejection. ncats.io While some of these clinical trials were discontinued, research into its potential applications continues. ncats.io

Emerging areas for immunomodulators include:

Autoimmune Diseases: Novel immunomodulatory agents are being investigated for their ability to modulate T-cell activity, inhibit cytokine production, and regulate B-cell function in autoimmune conditions. nih.gov

Cancer Immunotherapy: A significant area of research involves stimulating the immune system to recognize and attack cancer cells. openaccessjournals.comnih.gov This includes the development of small molecule immune checkpoint inhibitors and compounds that target the tumor microenvironment. openaccessjournals.commdpi.com

Infectious Diseases: There is growing interest in using immunomodulators to control the immune response during severe infections, potentially preventing the hyperinflammation seen in conditions like acute respiratory distress syndrome (ARDS). mdpi.com

Neuroinflammatory Disorders: Immunomodulatory therapies are being explored for neurodegenerative diseases like Parkinson's, with the aim of controlling neuroinflammation. scielo.org.mx

The development of new immunomodulators often involves targeting specific intracellular pathways, such as protein kinases, to achieve a more targeted therapeutic effect with fewer side effects than traditional immunosuppressants. frontiersin.org

Collaborative Research Frameworks and Interdisciplinary Approaches in Chemical Biology

The complexity of drug discovery and chemical biology necessitates collaboration across various scientific disciplines. explorationpub.com Interdisciplinary research, which integrates expertise from chemistry, biology, physics, computational science, and medicine, is essential for tackling the multifaceted challenges in this field. mdpi.comunige.ch

Collaborative frameworks, such as those established by research consortia and university programs, are crucial for fostering these interactions. utexas.eduuni-konstanz.de These initiatives bring together researchers with diverse backgrounds to work on common goals, from basic science discovery to the clinical application of new therapies. mdpi.comutexas.edu

Key aspects of these collaborative frameworks include:

Shared Technology Platforms: Centralized platforms for high-throughput screening, mass spectrometry, and advanced imaging provide researchers with access to state-of-the-art equipment and expertise. unige.cheu-openscreen.eu

Training Interdisciplinary Scientists: Programs designed to train the next generation of researchers in both chemical and biological sciences are vital for the continued growth of the field. unige.chutexas.edu

Bridging Basic and Clinical Research: Translational research initiatives facilitate the movement of discoveries from the laboratory to clinical practice, ensuring that basic science findings have a tangible impact on patient care. mdpi.comutexas.edu

By combining tools and approaches from different fields, such as chemical synthesis and metabolic engineering, researchers can develop novel solutions for small molecule synthesis and probe cellular processes with greater precision. uic.edunih.govparisdescartes.fr This synergistic approach is paving the way for the development of innovative therapeutics and a deeper understanding of complex biological systems. openaccessjournals.com

Q & A

Q. Table 1: Analytical Techniques for this compound Characterization

| Technique | Purpose | Key Parameters |

|---|---|---|

| NMR Spectroscopy | Confirm stereochemistry | Chemical shifts, coupling constants |

| HPLC | Quantify purity | Retention time, peak area |

| MS | Determine molecular weight | m/z ratio, fragmentation |

Basic Research Question: Which analytical techniques are recommended for assessing this compound’s stability under varying experimental conditions?

Methodological Answer:

Stability studies should mimic physiological or storage conditions:

- Thermal Stability : Use differential scanning calorimetry (DSC) to analyze decomposition temperatures .

- Photolytic Stability : Expose samples to UV-Vis light and monitor degradation via spectrophotometry .

- Hydrolytic Stability : Conduct pH-dependent hydrolysis experiments, quantifying degradation products with LC-MS .

Advanced Research Question: How can researchers resolve contradictions in this compound’s reported pharmacological efficacy across in vitro and in vivo models?

Methodological Answer:

Discrepancies often arise from model-specific variables. Address these using:

- Dose-Response Calibration : Standardize dosing regimens across models (e.g., mg/kg in vivo vs. µM in vitro) .

- Data Normalization : Apply statistical frameworks (e.g., ANOVA with post-hoc tests) to account for interspecies metabolic differences .

- Mechanistic Validation : Use knockout animal models or siRNA silencing to isolate target pathways .

Advanced Research Question: What experimental designs are optimal for studying this compound’s mechanism of action in immune modulation?

Methodological Answer:

- In Vitro Models : Use primary T-cell cultures to assess cytokine inhibition (e.g., IL-2, IFN-γ) via ELISA .

- Transcriptomic Profiling : Apply RNA-seq to identify differentially expressed genes post-treatment, referencing databases like GEO for cross-validation .

- Kinetic Studies : Measure binding affinity (Kd) using surface plasmon resonance (SPR) for target-receptor interactions .

Advanced Research Question: How can molecular modeling improve the design of this compound derivatives with enhanced specificity?

Methodological Answer:

- Docking Simulations : Use Schrödinger Suite or AutoDock to predict ligand-receptor interactions, focusing on binding pockets .

- QSAR Analysis : Develop quantitative structure-activity relationship models to correlate substituent effects with bioactivity .

- Free Energy Calculations : Apply molecular dynamics (MD) simulations to estimate ΔG binding energies .

Ethical and Clinical Research Question: What ethical considerations are critical when designing human trials for this compound?

Methodological Answer:

- Informed Consent : Draft participant documentation using plain language, per guidelines for biomedical research .

- Risk Mitigation : Include exclusion criteria for immunocompromised populations and define adverse event reporting protocols .

- Regulatory Compliance : Reference ICH E6 (R3) guidelines for Good Clinical Practice (GCP) in trial design .

Data Analysis Question: What statistical approaches are recommended for analyzing this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Methodological Answer:

- Compartmental Modeling : Use NONMEM or Phoenix WinNonlin to fit plasma concentration-time curves .

- Covariate Analysis : Identify demographic factors (e.g., age, renal function) affecting drug exposure via multivariate regression .

- Bootstrap Validation : Assess model robustness by resampling datasets 1,000+ times .

Advanced Stability Research Question: How do excipient interactions influence this compound’s stability in formulation development?

Methodological Answer:

- Compatibility Screening : Test binary mixtures with common excipients (e.g., lactose, PEG) via isothermal stress testing .

- Degradation Pathway Mapping : Identify interaction byproducts using high-resolution MS and reference USP guidelines .

Q. Table 2: Critical Stability Factors in Formulation

| Factor | Impact | Mitigation Strategy |

|---|---|---|

| pH | Hydrolysis acceleration | Buffer selection (pH 6–7) |

| Temperature | Aggregation | Cold-chain storage |

| Light Exposure | Photodegradation | Amber glass packaging |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.